2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline

Anticancer Hepatocellular carcinoma Quinoline‑oxadiazole hybrids

2‑(4‑Bromophenyl)‑4‑(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)quinoline (molecular formula C₂₃H₁₄BrN₃O, MW 428.29) is a synthetic quinoline–1,3,4‑oxadiazole hybrid designated compound 8a in the primary evidence source [REFS‑1]. It belongs to a class of heterocycles currently under investigation for dual anticancer and antimicrobial applications [REFS‑1, REFS‑2].

Molecular Formula C23H14BrN3O
Molecular Weight 428.3 g/mol
Cat. No. B3951883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline
Molecular FormulaC23H14BrN3O
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br
InChIInChI=1S/C23H14BrN3O/c24-17-12-10-15(11-13-17)21-14-19(18-8-4-5-9-20(18)25-21)23-27-26-22(28-23)16-6-2-1-3-7-16/h1-14H
InChIKeyUAMHTNXKFQEWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline – Structural Identity and Pharmacological Class Overview for Research Procurement


2‑(4‑Bromophenyl)‑4‑(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)quinoline (molecular formula C₂₃H₁₄BrN₃O, MW 428.29) is a synthetic quinoline–1,3,4‑oxadiazole hybrid designated compound 8a in the primary evidence source [REFS‑1]. It belongs to a class of heterocycles currently under investigation for dual anticancer and antimicrobial applications [REFS‑1, REFS‑2]. The scaffold combines a 4‑bromophenyl group at the quinoline 2‑position with an unsubstituted phenyl ring at the oxadiazole 5‑position, a substitution pattern that yields a cytotoxicity profile distinct from closely related analogs and the reference drug erlotinib [REFS‑1].

Why 2‑(4‑Bromophenyl)‑4‑(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)quinoline Cannot Be Interchangeably Substituted by In‑Class Analogs – The Quantitative Basis for Precise Procurement


Within the quinoline–oxadiazole scaffold, even single‑atom substituent changes on the oxadiazole 5‑phenyl ring produce statistically and biologically significant shifts in antiproliferative potency [REFS‑1]. For example, replacing the 4‑hydrogen of compound 8a with a 4‑hydroxy group (8b) improves HepG2 IC₅₀ from 0.215 μg mL⁻¹ to 0.139 μg mL⁻¹, while a 4‑nitro group (8c) gives 0.137 μg mL⁻¹ – a 1.57‑fold increase over the parent [REFS‑1]. Positional isomerism of the amino group (8d meta‑NH₂ vs. 8e ortho‑NH₂) alters HepG2 IC₅₀ from 0.311 μg mL⁻¹ to 0.157 μg mL⁻¹, illustrating that even modest structural modifications can double or halve activity [REFS‑1]. These data demonstrate that activity is exquisitely sensitive to electronic and steric effects, making generic interchange among analogs unreliable for achieving reproducible biological results in research or screening programs.

Quantitative Differentiation Evidence for 2‑(4‑Bromophenyl)‑4‑(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)quinoline – Direct Comparator Data for Informed Research Selection


Antiproliferative Potency Against Hepatocellular Carcinoma (HepG2) – Head‑to‑Head Comparison with Erlotinib and Closest Oxadiazole‑Substituted Analogs

Compound 8a (the target) demonstrated an IC₅₀ of 0.215 μg mL⁻¹ against HepG2 cells, which is 1.43‑fold more potent than the reference drug erlotinib (IC₅₀ = 0.308 μg mL⁻¹). However, 8a is 1.57‑fold less potent than the 4‑nitrophenyl analog 8c (IC₅₀ = 0.137 μg mL⁻¹) and 1.55‑fold less potent than the 4‑hydroxyphenyl analog 8b (IC₅₀ = 0.139 μg mL⁻¹) [REFS‑1].

Anticancer Hepatocellular carcinoma Quinoline‑oxadiazole hybrids

Antiproliferative Activity Against Breast Adenocarcinoma (MCF‑7) – Direct Comparison with Erlotinib and Key In‑Class Members

Against MCF‑7 breast adenocarcinoma cells, compound 8a exhibited an IC₅₀ of 0.440 μg mL⁻¹, which is 1.16‑fold less potent than erlotinib (IC₅₀ = 0.512 μg mL⁻¹ in the same assay; note that lower IC₅₀ indicates higher potency, so 8a is slightly more potent). The most potent analog in this cell line was 15a (IC₅₀ = 0.164 μg mL⁻¹), which is 2.68‑fold more active than 8a, while 8e (2‑aminophenyl, IC₅₀ = 0.179 μg mL⁻¹) is 2.46‑fold more active [REFS‑1].

Anticancer Breast adenocarcinoma MCF‑7 Quinoline‑oxadiazole

Positional Isomer Sensitivity – Ortho vs. Meta Amino Substitution on Oxadiazole Phenyl Ring

In HepG2 cells, shifting the amino group from the meta‑position (8d, IC₅₀ = 0.311 μg mL⁻¹) to the ortho‑position (8e, IC₅₀ = 0.157 μg mL⁻¹) results in a 1.98‑fold increase in potency. The parent unsubstituted phenyl compound 8a (IC₅₀ = 0.215 μg mL⁻¹) exhibits intermediate activity, demonstrating that precise substituent position is a critical determinant of cytotoxic potency in this series [REFS‑1].

Structure‑activity relationship Positional isomerism Quinoline‑oxadiazole SAR

Differential Cell‑Line Sensitivity – HepG2 vs. MCF‑7 Ratio as a Selectivity Indicator

Compound 8a shows a 2.05‑fold greater potency in HepG2 cells (IC₅₀ = 0.215 μg mL⁻¹) than in MCF‑7 cells (IC₅₀ = 0.440 μg mL⁻¹). By comparison, the reference drug erlotinib displays a 1.66‑fold HepG2 preference (0.308 vs. 0.512 μg mL⁻¹), while compound 8e (2‑NH₂‑phenyl) exhibits a divergent 1.14‑fold preference [REFS‑1].

Cell‑line selectivity HepG2 MCF‑7 Antiproliferative profiling

Recommended Research and Procurement Scenarios for 2‑(4‑Bromophenyl)‑4‑(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)quinoline


HepG2 Hepatocellular Carcinoma Lead Discovery and Comparative Antiproliferative Screening

Given its 1.43‑fold superiority over erlotinib in HepG2 cells, compound 8a is well‑suited as a baseline compound in antiproliferative screening campaigns targeting liver cancer. Researchers can use it alongside 8b, 8c, and erlotinib to establish SAR trends for oxadiazole substituent optimization [REFS‑1].

SAR Reference Standard for Oxadiazole Substituent Effects on Cytotoxicity

As the unsubstituted phenyl reference point in a series where hydroxyl, nitro, and amino substitutions produce 1.5‑ to 2‑fold potency shifts, compound 8a serves as an essential control for systematic exploration of electronic (Hammett σ) and steric parameters in quinoline‑oxadiazole medicinal chemistry programs [REFS‑1].

Dual Cell‑Line Antiproliferative Profiling for Tissue‑Selectivity Studies

The 2.05‑fold HepG2‑over‑MCF‑7 selectivity of 8a exceeds that of erlotinib and several analogs, making it a useful tool compound for investigating the molecular determinants of cell‑line‑specific cytotoxicity in liver versus breast cancer models [REFS‑1].

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